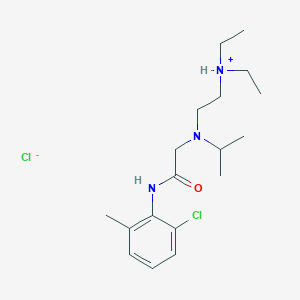

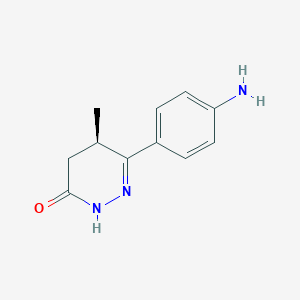

(R)-6-(4-氨基苯基)-5-甲基-4,5-二氢吡哒嗪-3(2H)-酮

描述

"(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" is a compound that has garnered attention due to its significance in the pharmaceutical industry, particularly as a key synthetic intermediate for cardiotonic agents like levosimendan. This compound belongs to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinone derivatives have been explored for their potential in treating cardiovascular diseases, showcasing a range of activities from vasodilation to beta-adrenergic antagonism (Lingping Cheng et al., 2019).

Synthesis Analysis

The synthesis of "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" involves various chemical reactions, emphasizing the stereochemical aspects to obtain the desired R-enantiomer. Techniques such as polar organic solvent chromatography and supercritical fluid chromatography on polysaccharide-based stationary phases have been employed for the enantioseparation of this compound, showcasing the compound's importance in medicinal chemistry and the complexity of its synthesis (Lingping Cheng et al., 2019).

Molecular Structure Analysis

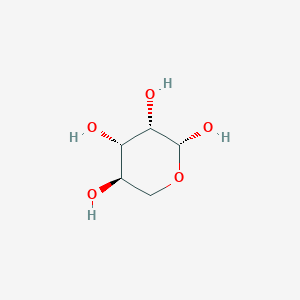

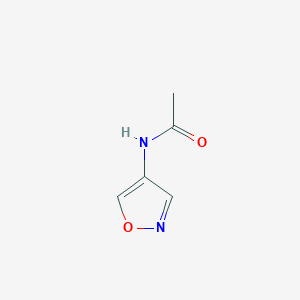

The molecular structure of pyridazinone derivatives, including "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one," is crucial for their biological activity. The presence of the aminophenyl group and the specific stereochemistry are key factors contributing to their interaction with biological targets, affecting their pharmacological profile (Lingping Cheng et al., 2019).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, including halogenation, amination, and cyclization, which are fundamental for modifying their chemical structure and tuning their biological activities. The ability to undergo these reactions makes pyridazinones versatile intermediates in medicinal chemistry (Hajja S. Alonazy et al., 2009).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are essential for their formulation and application in drug development. These properties are influenced by the compound's molecular structure and play a significant role in its pharmacokinetics and pharmacodynamics (Lingping Cheng et al., 2019).

Chemical Properties Analysis

The chemical properties of "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one," such as reactivity, stability, and stereochemistry, are pivotal for its pharmacological action. These properties determine the compound's interaction with biological targets, influencing its efficacy and safety profile as part of cardiotonic therapies (Lingping Cheng et al., 2019).

科学研究应用

色谱中的对映体分离

(R)-6-(4-氨基苯基)-5-甲基-4,5-二氢吡哒嗪-3(2H)-酮是强心剂左西孟丹的关键合成中间体。研究开发了使用色谱中的多糖基手性固定相对其进行分离的高效制备方法,这对制药工业有益 (Cheng 等,2019)。

组胺 H₃ 受体逆激动剂

该化合物属于一类新的 4,5-二氢吡哒嗪-3-酮 H₃R 拮抗剂/逆激动剂,对 4,5-二氢吡哒嗪酮部分进行了修饰,在动物模型中表现出显着的体内功能性 H₃R 拮抗作用和促醒活性 (Hudkins 等,2012)。

心脏活性剂的开发

该化合物是几种临床使用或正在试验的心脏活性吡哒嗪酮衍生物的重要结构组成部分,使其成为合成各种心脏活性药物的组成部分 (Imran 和 Abida,2016)。

抗惊厥和肌肉松弛活性

由该化合物合成的系列衍生物显示出有希望的抗惊厥和肌肉松弛活性,表明其在治疗惊厥和肌肉痉挛中的潜在应用 (Sharma 等,2013)。

降压活性

该化合物的某些衍生物已被合成并评估其降压活性,在控制高血压方面显示出良好的潜力 (Siddiqui 等,2010)。

通过调节 PDE3A 杀死癌细胞

6-(4-(二乙氨基)-3-硝基苯基)-5-甲基-4,5-二氢吡哒嗪-3(2H)-酮是一种衍生物,它抑制磷酸二酯酶 3A 和 3B,通过 PDE3A/B 与 SFLN12 的相互作用诱导癌细胞死亡,表明其在癌症治疗中的潜力 (Lewis 等,2019)。

血管扩张剂和 β-肾上腺素受体拮抗剂

该化合物的衍生物作为血管扩张剂和 β-肾上腺素受体拮抗剂的组合,显示出作为抗高血压药的潜力,具有最小的内在拟交感活性 (Slater 等,1988)。

在基础油改进中的作用

吡哒嗪酮衍生物已被合成用于基础油改进,作为抗氧化剂和缓蚀剂,突出了它们在工业应用中的效用 (Nessim,2017)。

作用机制

安全和危害

属性

IUPAC Name |

(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRFHZLKNYRRO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301177572 | |

| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

CAS RN |

101328-85-2 | |

| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101328-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OR 1855 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101328852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)